Mavacoxib-d4: A Technical Guide for Researchers and Drug Development Professionals
Mavacoxib-d4: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and analytical applications of the deuterated COX-2 inhibitor, Mavacoxib-d4.
This technical guide provides a comprehensive overview of Mavacoxib-d4, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Mavacoxib. Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, mechanism of action, and analytical applications of Mavacoxib-d4, with a focus on its use as an internal standard in bioanalytical assays.
Core Chemical and Physical Properties
Mavacoxib-d4 is the deuterium-labeled form of Mavacoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class.[1] The incorporation of deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of Mavacoxib in biological matrices.[1] Deuteration can also influence the pharmacokinetic and metabolic profile of a drug.[1]
Below is a summary of the key chemical and physical properties of both Mavacoxib-d4 and its non-deuterated counterpart.
| Property | Mavacoxib-d4 | Mavacoxib |
| Chemical Name | 4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4 | 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[2][3] |
| Chemical Formula | C₁₆H₇D₄F₄N₃O₂S[4] | C₁₆H₁₁F₄N₃O₂S[3][5] |
| Molecular Weight | 389.36 g/mol [4] | 385.3 g/mol [3][5] |
| CAS Number | 170569-88-7 (unlabeled)[4] | 170569-88-7[3][5] |
Mechanism of Action: Selective COX-2 Inhibition
Mavacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][6][7][8][9][10] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5][7][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[7][10] By preferentially inhibiting COX-2, Mavacoxib reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][9][10]
Pharmacokinetic and Pharmacodynamic Properties of Mavacoxib
Mavacoxib exhibits a unique pharmacokinetic profile, particularly in canines, for which it is approved for the treatment of pain and inflammation associated with degenerative joint disease.[1][6][9]
| Parameter | Value (in dogs) |
| Bioavailability (Fed) | 87%[7][8] |
| Bioavailability (Fasted) | 46%[7][8] |
| Plasma Protein Binding | ~98%[2][7] |
| Elimination Half-Life | 13.8 to >80 days[2][8][11] |
| Route of Elimination | Primarily biliary excretion of unchanged drug[2][8][12] |
Experimental Protocols
Synthesis of Deuterated Coxibs (Representative Protocol)
While a specific protocol for Mavacoxib-d4 is not publicly available, the following represents a general methodology for the synthesis of a deuterated coxib, such as celecoxib-d4, which shares structural similarities. This protocol is adapted from established synthetic routes for deuterated celecoxib.
Objective: To synthesize a deuterated analog of a coxib for use as an internal standard.
Materials:
-
Deuterated starting materials (e.g., deuterated aniline or benzene derivatives)
-
Appropriate reagents for diazotization, reduction, and cyclization reactions
-
Solvents (e.g., methanol, tetrahydrofuran)
-
Catalysts as required by the specific reaction scheme
-
Purification materials (e.g., silica gel for chromatography)
Methodology:
-
Preparation of Deuterated Precursors: The synthesis typically begins with commercially available deuterated starting materials. For instance, the synthesis of a celecoxib analog could start with a deuterated 4-acetamidobenzenesulfonyl chloride.
-
Key Reactions:
-
Amination and Hydrolysis: The initial deuterated precursor undergoes amination followed by hydrolysis.
-
Diazotization and Reduction: The resulting compound is then subjected to diazotization and reduction to form a key intermediate.
-
Cyclization: The final step involves a cyclization reaction to form the pyrazole ring characteristic of the coxib class of drugs.
-
-
Purification: The final deuterated product is purified using techniques such as column chromatography to ensure high chemical and isotopic purity.
-
Characterization: The structure and purity of the synthesized deuterated coxib are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Bioanalytical Method for Quantification in Plasma (Representative Protocol)
The following is a representative protocol for the quantification of a coxib in plasma using a deuterated internal standard, such as Mavacoxib-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of a coxib in plasma samples.
Materials:
-
Plasma samples
-
Mavacoxib-d4 (or other appropriate deuterated internal standard)
-
Acetonitrile (for protein precipitation)
-
Formic acid
-
Purified water
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (Mavacoxib-d4 in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Set the flow rate to 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using an ESI source.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
Determine the concentration of the analyte in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
In-Vitro Effects on Cancer Cell Lines
Recent studies have explored the anti-tumor effects of Mavacoxib in various canine and human cancer cell lines. These studies have shown that Mavacoxib can reduce cell viability and induce apoptosis.[6] The effects of Mavacoxib on key signaling pathways, such as the Akt and ERK pathways, have also been investigated.[6]
| Cell Line | IC₅₀ of Mavacoxib (µM) |
| CSKOS | 34.5 |
| U2OS | 157.7 |
| REM | Not specified |
| K9TCC | Not specified |
| T24 | Not specified |
Data from in-vitro studies on various cancer cell lines.[6]
The observed effects of Mavacoxib on the Akt and ERK signaling pathways are cell-line dependent. For example, in CSKOS cells, Mavacoxib treatment leads to a dose-dependent downregulation of phosphorylated Akt (p-Akt).[6] In contrast, in REM and K9TCC cells, Mavacoxib treatment has been shown to increase the expression of phosphorylated ERK (p-ERK).[6]
Conclusion
Mavacoxib-d4 serves as an invaluable tool for researchers in the field of pharmacokinetics and drug metabolism. Its properties as a stable isotope-labeled internal standard allow for the precise and accurate quantification of Mavacoxib in complex biological matrices. The understanding of Mavacoxib's mechanism of action as a selective COX-2 inhibitor, combined with its unique pharmacokinetic profile and emerging data on its effects in other therapeutic areas, underscores the importance of robust analytical methods for its continued study and development. This technical guide provides a foundational understanding of Mavacoxib-d4 and its applications, offering a starting point for further research and development efforts.
References
- 1. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zoetis.com.br [zoetis.com.br]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. payeshdarou.ir [payeshdarou.ir]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effects of inhibitors of ERK and Akt pathways in canine histiocytic sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
